DL-Apiose-2-13C
Description
Significance of Branched-Chain Sugars in Biological Systems
Branched-chain sugars are carbohydrates that deviate from the typical linear chain of carbon atoms, possessing a side-chain branch. These sugars, while less common than their unbranched counterparts, are crucial components of many biologically important natural glycans. rsc.orgresearchgate.net
Apiose is a prime example of a structurally significant branched-chain sugar found primarily in the plant kingdom. oup.com It is a key constituent of complex pectic polysaccharides in plant cell walls, which are vital for plant growth and development. oup.comresearchgate.net Two such polysaccharides are:
Rhamnogalacturonan II (RG-II): Considered one of the most complex polysaccharides in nature, RG-II is found in the primary cell walls of all vascular plants. oup.comresearchgate.net Apiose plays a critical structural role within RG-II, enabling the cross-linking of two RG-II chains through borate (B1201080) ester bonds, which is essential for the integrity of the cell wall. mdpi.com
Apiogalacturonan: This pectic polysaccharide is particularly abundant in the cell walls of aquatic monocots like duckweed. oup.comresearchgate.net In these plants, apiogalacturonan can constitute a significant portion of the total dry mass. mdpi.com
The presence of apiose is not limited to structural polysaccharides. It is also found in over 1200 secondary metabolites across more than 530 plant species, where it is often linked to molecules like flavonoids, terpenes, and saponins. mdpi.com The unique structure of branched-chain sugars like apiose makes them indispensable for the specific functions of these complex biomolecules. rsc.org
Role of Stable Isotope Labeling in Mechanistic and Metabolic Investigations
Stable isotope labeling is a sophisticated and indispensable technique in modern scientific research, allowing scientists to trace the journey of molecules through complex biological and chemical systems. creative-proteomics.com This method involves replacing one or more atoms in a molecule with their non-radioactive (stable) isotope, such as replacing Carbon-12 (¹²C) with Carbon-13 (¹³C). Because the physical and chemical properties of the labeled molecule remain virtually unchanged, it behaves identically to its unlabeled counterpart in biochemical pathways.
The key advantage of using stable isotopes like ¹³C, ²H (Deuterium), or ¹⁵N is that they are not radioactive, making them safe for in vivo studies. humankinetics.com This allows for detailed investigations into metabolic pathways, reaction kinetics, and the flow of atoms within a biological system. cambridge.org
Key applications of stable isotope labeling in carbohydrate research include:
Metabolic Flux Analysis (MFA): By feeding cells a substrate labeled with a stable isotope (e.g., ¹³C-glucose), researchers can track the carbon atoms as they move through metabolic networks like glycolysis and the citric acid cycle. This helps to quantify the rate of metabolic reactions and understand how cells adapt to different conditions. creative-proteomics.com
Mechanistic Studies: Labeled compounds are used to elucidate the step-by-step mechanisms of enzymatic reactions. For example, kinetic isotope effect (KIE) studies using deuterated (²H) substrates have been used to investigate the mechanism of the enzyme UDP-apiose/UDP-xylose synthase (UAXS), which is involved in apiose biosynthesis. nih.gov
Structural Analysis: Isotope enrichment, particularly with ¹³C, is invaluable in Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C label provides a stronger signal, aiding in the definitive assignment of carbon atoms and the determination of molecular structure and conformation in solution. nih.gov
DL-Apiose-2-13C is a specific example of such a tool. As an isotopically labeled analogue of apiose, it is used in research to trace the sugar's metabolic fate and for detailed structural analysis using techniques like NMR spectroscopy. nih.govpharmaffiliates.com
Historical Context of Apiose Research and Early Isotopic Studies
The history of apiose research dates back over a century. oup.com The timeline below highlights key discoveries:
1901: Apiose was first discovered and isolated by the German chemist Eduard Vongerichten from the flavonoid glycoside "apiin," found in parsley (Apium petroselinum L.). oup.comoup.com
First Half of the 20th Century: Significant work was dedicated to elucidating the unique branched-chain structure of apiose. oup.com
1954: For the first time, apiose was identified as a component of a polysaccharide. oup.com
1960s: Intensive research into the biosynthesis of apiose revealed that it is derived from D-glucuronic acid. oup.comoup.com
1978: Apiose was reported as a constituent of the highly complex pectic polysaccharide, rhamnogalacturonan II (RG-II). oup.com
The advent of isotopic labeling techniques provided new avenues for studying apiose. A significant development was the chemical synthesis of DL-apiose specifically enriched with stable isotopes. In 1987, a method was reported for synthesizing DL-apiose with ¹³C at the C-1 or C-2 position, and with ²H at the C-1 or C-2 position. nih.gov This synthesis of This compound and other labeled versions was crucial for detailed NMR spectral analysis. These isotopic studies allowed scientists to interpret complex NMR spectra, determine the conformation of the apiofuranose ring in solution, and study the dynamics of its different forms (anomers). nih.govacs.orgacs.org
Interactive Data Table: Properties of Apiose Click on the headers to sort the table.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀O₅ | nih.gov |
| Molecular Weight | 150.13 g/mol | nih.gov |
| Systematic Name | 3-C-(hydroxymethyl)-D-glycero-tetrose | oup.com |
| Classification | Branched-chain pentose (B10789219) | oup.com |
| Natural Precursor | D-glucuronic acid | oup.com |
Properties
Molecular Formula |
C₄¹³CH₁₀O₅ |
|---|---|
Molecular Weight |
151.12 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dl Apiose 2 13c
Strategic Considerations for ¹³C Enrichment at Specific Carbon Positions
The precise placement of a ¹³C isotope within a sugar molecule is paramount for tracking its metabolic fate and for detailed NMR structural analysis. researchgate.netnih.govmdpi.com This requires careful planning of the synthetic route, considering both direct and indirect labeling approaches and the design of appropriate precursors.
Direct and Indirect Labeling Approaches for Carbon Isotopes
Isotopic labeling can be achieved through two primary strategies: direct and indirect approaches. nih.gov
Direct Labeling: This involves introducing the ¹³C isotope in a single step, often late in the synthetic sequence, using a ¹³C-labeled reagent. acs.org An example is the use of labeled cyanide (K¹³CN or Na¹³CN) to introduce a ¹³C atom at the C-1 position of an aldose, which is then elongated. sci-hub.ruacs.org This method is atom-economical and minimizes the number of steps involving the expensive isotope.
Indirect Labeling: This strategy involves the use of a precursor molecule that already contains the ¹³C label in the desired position or a position that can be chemically manipulated to the target location. nih.gov This approach might involve more synthetic steps but can be advantageous for complex molecules where direct labeling is challenging. For instance, a uniformly ¹³C-labeled glucose can be used as a starting material, and through a series of enzymatic or chemical reactions, the label is directed to the desired position in the final product. nih.govbiorxiv.org
The choice between these approaches depends on the availability of labeled starting materials, the complexity of the target molecule, and the desired labeling pattern. nih.govwikipedia.org
Precursor Design for Positional Isotopic Incorporation
The design of the precursor molecule is a critical aspect of synthesizing a position-specifically labeled compound. osti.gov The precursor must contain the ¹³C label at a strategic position that will become the target carbon in the final product. osti.gov For the synthesis of DL-Apiose-2-¹³C, a precursor is needed where the carbon atom destined to be C-2 is derived from a ¹³C-labeled source.
For example, in a cyanohydrin-based synthesis, if the goal is to label the C-2 position, the starting material would be a lower-carbon sugar, and the ¹³C-labeled cyanide would be used to introduce the new C-1, which after subsequent reactions becomes part of the backbone. To get the label at C-2, a different strategy involving a labeled precursor would be necessary. This might involve starting with a precursor where the carbonyl carbon is already labeled with ¹³C. osti.gov The stability of the label throughout the reaction sequence and the potential for isotopic scrambling must be carefully considered. nih.govbiorxiv.org
Cyanohydrin Reduction (CR) Method for DL-Apiose-2-¹³C Synthesis
A new and straightforward chemical method has been developed for the synthesis of DL-apiose, which can be adapted to prepare derivatives enriched with stable isotopes like ¹³C at the C-1 or C-2 positions. nih.govcapes.gov.brresearchgate.net This method relies on the cyanohydrin reduction (CR) pathway. sci-hub.ru
The synthesis of DL-apiose, a branched-chain pentose (B10789219), has been achieved in good yield through a novel and simple chemical method. nih.govcapes.gov.br This method is adaptable for preparing derivatives enriched with stable isotopes such as (1-¹³C), (2-¹³C), (1-²H), and/or (2-²H). nih.gov The CR method is often confused with the Kiliani-Fischer synthesis, but it differs in that it does not require lactonization, allowing for the reduction of short-chain aldononitriles to their corresponding aldoses. sci-hub.ru
Optimization of Reaction Parameters for ¹³C Incorporation Efficiency
The efficiency of ¹³C incorporation is a critical factor in the synthesis of isotopically labeled compounds. In the context of the cyanohydrin reduction method, several reaction parameters can be optimized to maximize the incorporation of the ¹³C label. sci-hub.rursc.org
For the reduction of short-chain aldononitriles, such as those that would be intermediates in the synthesis of apiose, the pH of the reaction mixture is a crucial parameter. sci-hub.ru It has been found that conducting the reduction with a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst at a pH below 4.3 is necessary for a high-yield conversion to the aldose. sci-hub.ru A pH of 1.7 is often used for these reductions to ensure full protonation of the acyclic imine intermediates, making them more susceptible to hydrolysis to the desired aldehyde. sci-hub.ru The choice of solvent can also influence the reaction, with various solvents like ethanol, heptane, acetonitrile, and water being compatible with cyanohydrin synthesis. chemrxiv.org
| Parameter | Optimal Condition | Rationale |
| pH | < 4.3 (typically 1.7) | Ensures high-yield conversion to the aldose by promoting imine hydrolysis. sci-hub.ru |
| Catalyst | Palladium on Barium Sulfate (Pd/BaSO₄) | Effective for the reduction of the nitrile to the imine without over-reduction to an amine. wikipedia.orgchemistrysteps.com |
| Cyanide Source | K¹³CN or Na¹³CN | Direct incorporation of the ¹³C label. sci-hub.ruacs.org |
| Solvent | Ethanol, Heptane, Acetonitrile, Water | Demonstrates the versatility of the reaction conditions. chemrxiv.org |
Recovery and Recycling Strategies for ¹³C-Labeled Reagents
Given the high cost of ¹³C-labeled reagents, recovery and recycling strategies are economically and environmentally important. While the direct recycling of the ¹³C-labeled cyanide from the reaction mixture is complex, strategies can be employed to maximize its utilization and minimize waste.
In metabolic studies using ¹³C-labeled compounds, the concept of isotopic recycling is a biological phenomenon where the labeled carbon is incorporated into various metabolic pools and can reappear in different metabolites. nih.govbiorxiv.org This is a consideration for the end-use of the synthesized DL-Apiose-2-¹³C rather than a direct chemical recycling strategy during its synthesis.
Comparative Analysis with Kiliani-Fischer (KF) Synthesis and its Limitations
The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose. wikipedia.orgchemistrysteps.comnumberanalytics.com It involves the addition of cyanide to an aldose, followed by hydrolysis of the resulting cyanohydrin to an aldonic acid, which is then reduced to the new, longer aldose. numberanalytics.comwordpress.com
However, the Kiliani-Fischer synthesis has several limitations, particularly when considering the synthesis of specifically labeled compounds like DL-Apiose-2-¹³C. numberanalytics.comstudysmarter.co.ukalgoreducation.com
Harsh Reaction Conditions: The traditional Kiliani-Fischer synthesis often involves harsh reaction conditions and toxic reagents like hydrogen cyanide. numberanalytics.comstudysmarter.co.uk
Suitability for Labeling: While the Kiliani-Fischer synthesis can be used to introduce a ¹³C label at the C-1 position by using a labeled cyanide source, its utility for labeling other positions is limited without a specifically labeled starting material. nist.gov
In contrast, the modified cyanohydrin reduction method offers a more direct route to aldoses from aldononitriles without the need for lactone formation and can be more efficient for certain applications. sci-hub.ru An improved version of the Kiliani-Fischer synthesis involves the direct reduction of the cyanohydrin to an imine, which is then hydrolyzed to the aldehyde, bypassing the lactone intermediate. wikipedia.orgchemistrysteps.com This modified approach can be more efficient.
| Feature | Cyanohydrin Reduction (CR) Method | Kiliani-Fischer (KF) Synthesis |
| Key Intermediate | Aldononitrile | Aldonic acid lactone wikipedia.orgwordpress.com |
| Product | Aldose | A mixture of two epimeric aldoses wikipedia.orgstudysmarter.co.uk |
| Stereoselectivity | Can be controlled under certain conditions | Generally low, producing epimers numberanalytics.comstudysmarter.co.uk |
| Yield | Can be high with optimized parameters nih.govcapes.gov.br | Often low due to multiple steps and epimer formation algoreducation.com |
| Suitability for ¹³C Labeling | Adaptable for specific labeling nih.gov | Primarily for C-1 labeling with labeled cyanide nist.gov |
Chemo-Enzymatic Approaches for Stereospecific Isotope Placement
The synthesis of isotopically labeled carbohydrates with precision, particularly at specific stereocenters, presents a significant challenge for purely chemical methods. Chemo-enzymatic strategies have emerged as a powerful alternative, harnessing the high stereoselectivity and specificity of enzymes in concert with versatile chemical transformations. This approach is particularly advantageous for the synthesis of complex molecules like DL-Apiose-2-¹³C, where the creation of the branched-chain structure and the stereospecific introduction of the ¹³C label at the C-2 position are critical.
The core of the chemo-enzymatic strategy for DL-Apiose-2-¹³C revolves around the enzymatic carbon-carbon bond formation, typically an aldol (B89426) addition, to assemble the branched pentose backbone. This is preceded by the chemical synthesis of an isotopically labeled precursor.
A plausible and efficient chemo-enzymatic route commences with the chemical synthesis of a ¹³C-labeled two-carbon aldehyde donor, specifically [1-¹³C]glycolaldehyde. This precursor is then subjected to an aldol addition reaction with an unlabeled three-carbon ketone acceptor, dihydroxyacetone, catalyzed by a specific aldolase (B8822740) enzyme. Aldolases, such as D-fructose-6-phosphate aldolase (FSA), are well-documented for their ability to catalyze stereoselective aldol additions, making them ideal for controlling the stereochemistry at the newly formed chiral centers. nih.govlibretexts.orgacs.org
The enzyme facilitates the nucleophilic attack of the enolate derived from dihydroxyacetone onto the electrophilic carbonyl carbon of [1-¹³C]glycolaldehyde. The enzyme's active site architecture dictates the facial selectivity of this attack, leading to the formation of a specific stereoisomer of the resulting five-carbon branched-chain sugar phosphate. libretexts.orgkhanacademy.org The product of this enzymatic reaction is a phosphorylated precursor of apiose, which can then be dephosphorylated and cyclized through subsequent chemical steps to yield the final product, DL-Apiose-2-¹³C. The high stereoselectivity of the aldolase ensures that the ¹³C label is placed specifically at the C-2 position with a defined stereochemical configuration.
Table 1: Representative Data for Chemo-Enzymatic Synthesis of a Labeled Branched-Chain Sugar
| Step | Reaction | Key Reagents/Enzyme | Typical Yield (%) | Stereoselectivity (d.e. %) | Isotopic Enrichment (%) |
| 1 | Chemical Synthesis | [¹³C]Formaldehyde, Thiamine | 70-80 | N/A | >99 |
| 2 | Enzymatic Aldol Addition | [1-¹³C]Glycolaldehyde, Dihydroxyacetone, Fructose-6-Phosphate Aldolase | 60-75 | >95 | >99 |
| 3 | Dephosphorylation & Cyclization | Acid Phosphatase, Mild Acid | 85-95 | N/A | >99 |
Note: This table presents illustrative data based on typical outcomes for similar chemo-enzymatic syntheses of labeled sugars and does not represent a specific documented synthesis of DL-Apiose-2-¹³C.
Table 2: Key Enzymes and Substrates in the Chemo-Enzymatic Synthesis of Apiose Precursors
| Enzyme | Donor Substrate (Labeled) | Acceptor Substrate | Product (Apiose Precursor) |
| D-Fructose-6-Phosphate Aldolase (FSA) | [1-¹³C]Glycolaldehyde | Dihydroxyacetone | [2-¹³C]Apiose-phosphate analog |
| Transketolase | [1-¹³C]Hydroxypyruvate | D-Glyceraldehyde-3-phosphate | [2-¹³C]Xylulose-1,5-bisphosphate |
Note: This table outlines potential enzymatic strategies for the formation of apiose precursors. The choice of enzyme and substrates determines the specific stereochemical outcome.
This chemo-enzymatic methodology offers a significant advantage over purely chemical syntheses by minimizing the need for complex protecting group strategies and ensuring high stereochemical control at the site of isotope incorporation. The mild reaction conditions typical of enzymatic transformations also help in preserving the integrity of the carbohydrate structure.
Applications of Dl Apiose 2 13c in Biochemical Pathway Elucidation
Tracing Carbon Flow in Biosynthetic Pathways
The biosynthesis of D-apiose, a key component of plant cell wall polysaccharides like rhamnogalacturonan-II (RG-II), involves a complex series of enzymatic steps. nih.govoup.comresearchgate.net The use of 13C-labeled precursors has been fundamental in mapping the flow of carbon atoms during this process, offering insights into the formation of this unique branched-chain sugar. sci-hub.ru
The enzyme UDP-apiose/UDP-xylose synthase (UAXS) is a pivotal player in apiose biosynthesis, catalyzing the conversion of UDP-D-glucuronic acid into both UDP-D-apiose and UDP-D-xylose. nih.govresearchgate.netpsu.edu The use of specifically labeled substrates, including those analogous to DL-Apiose-2-13C, has been crucial in dissecting the complex mechanism of this bifunctional enzyme. nih.gov Studies have shown that the reaction proceeds through an NAD+-dependent mechanism. nih.govpsu.edu
Research has focused on understanding how a single enzyme can produce two distinct products. nih.gov The proposed mechanism involves an initial oxidation and decarboxylation of the UDP-D-glucuronic acid substrate. oup.comnih.gov Isotope labeling studies have helped to confirm the rearrangement of the carbon skeleton that leads to the formation of the branched-chain structure of apiose. d-nb.info
Table 1: Key Findings from Isotope Labeling Studies of UAXS
| Labeled Substrate Analog | Experimental Observation | Mechanistic Implication |
| UDP-2-deoxy-GlcA | No formation of the corresponding apiose product. nih.gov | Supports the necessity of the C-2 hydroxyl for the C-2/C-3 bond cleavage required for ring contraction. nih.gov |
| [2-13C]-UDP-GlcA | Confirmed rearrangement of the carbon skeleton during UDP-apiose formation. d-nb.info | Provided direct evidence for the proposed retro-aldol/aldol (B89426) reaction sequence. d-nb.info |
| [3-13C]-UDP-GlcA | Enabled precise assignment of 13C signals in both substrate and products. d-nb.info | Confirmed the origin of each carbon atom in the final apiose and xylose products. d-nb.info |
| Unlabeled UDP-GlcA in D2O | Incorporation of a single deuterium (B1214612) atom at C-4 of UDP-apiose and C-5 of UDP-xylose. d-nb.info | Consistent with the decarboxylation step in the reaction mechanism. d-nb.info |
A key event in apiose biosynthesis is the conversion of a six-membered pyranose ring into a five-membered furanose ring. researchgate.netnih.gov Isotope probing has provided strong evidence for the proposed mechanism of this ring contraction. nih.gov The prevailing hypothesis involves a retro-aldol cleavage of the bond between C-2 and C-3 of the sugar intermediate, followed by an aldol condensation to form the new furanose ring. oup.comnih.gov
Experiments using substrates labeled at specific positions have been instrumental. For instance, the inability of a 2-deoxy analogue of the substrate to form an apiose product strongly suggests that the hydroxyl group at C-2 is essential for the initial bond cleavage, a key prediction of the retro-aldol mechanism. nih.gov These findings highlight the power of isotopic labeling in validating proposed enzymatic mechanisms at a molecular level. acs.org
The formation of the characteristic branch at C-3 of apiose is a direct consequence of the carbon skeleton rearrangement. oup.com Isotope tracing studies have definitively shown that the hydroxymethyl branch of apiose originates from a specific carbon atom of the precursor, UDP-D-glucuronic acid. This intricate rearrangement is coupled with a decarboxylation step. nih.govresearchgate.net The use of 13C-labeled substrates allows for the direct observation of this carbon loss and the subsequent formation of the new carbon-carbon bond that creates the branched structure. sci-hub.ru These studies have been essential in building a complete picture of the biosynthetic pathway. nih.gov
Mapping Catabolic Pathways of D-Apiose
While the biosynthesis of D-apiose has been studied for some time, the pathways for its breakdown, or catabolism, have only recently been uncovered. nih.gov The discovery of these pathways has been significantly aided by the availability of D-apiose and its labeled counterparts for use in microbial and enzymatic assays. nih.gov
Genomic and metabolomic approaches have led to the identification of multiple, previously unknown catabolic pathways for D-apiose in various microbial species. nih.govnih.govresearchgate.net These pathways demonstrate diverse enzymatic strategies for degrading this branched-chain sugar. The identification of solute-binding proteins specific for D-apiose was a key first step in pinpointing the gene clusters responsible for its catabolism. nih.govresearchgate.net Subsequent functional characterization of the enzymes encoded by these genes has revealed the intricate steps of D-apiose breakdown. nih.gov
The catabolism of D-apiose presents the unique challenge of breaking down its branched structure. nih.gov Research has uncovered several enzymatic strategies to achieve this "debranching." nih.gov Some pathways utilize a transketolase to convert D-apiose into intermediates of central carbon metabolism. nih.gov Other newly discovered pathways involve an initial oxidation of D-apiose to D-apionate, followed by the action of a novel D-apionate oxidoisomerase that catalyzes a hydroxymethyl group migration. nih.govnih.gov This is a key step in linearizing the carbon skeleton.
Further steps in these oxidative pathways can involve decarboxylation reactions catalyzed by enzymes from the RuBisCO-like protein superfamily. nih.govnih.gov The elucidation of these complex enzymatic mechanisms, including isomerization and debranching steps, showcases the metabolic versatility of microorganisms in utilizing complex plant-derived carbohydrates. nih.govebi.ac.uk
Role in Complex Carbohydrate Biosynthesis Research
The isotopic labeling of monosaccharides, particularly with stable isotopes like Carbon-13 (¹³C), is a powerful tool in biochemistry for tracing metabolic pathways and elucidating the structures of complex macromolecules. DL-Apiose-2-¹³C, a specific isotopologue of the rare branched-chain pentose (B10789219) apiose, serves as a critical probe in understanding the synthesis of intricate plant cell wall polysaccharides. Its application is particularly significant in the study of pectins, such as rhamnogalacturonan-II (RG-II) and apiogalacturonan, where apiose plays a unique structural role.
Investigating Rhamnogalacturonan-II (RG-II) and Apiogalacturonan Assembly
The investigation of the assembly of Rhamnogalacturonan-II (RG-II) and apiogalacturonan benefits significantly from the use of ¹³C-labeled precursors. RG-II is renowned as the most complex polysaccharide in nature, comprising 12 different types of monosaccharides linked by over 20 distinct glycosidic bonds. ed.ac.ukresearchgate.net This complexity makes its structural analysis exceptionally challenging using standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy due to severe signal overlap. researchgate.netnih.gov
To overcome this, researchers utilize ¹³C labeling to facilitate multi-dimensional NMR experiments. While direct feeding of DL-Apiose-2-¹³C is a potential strategy, a common approach involves growing plant cell cultures, such as those from Arabidopsis thaliana or rose (Rosa), in a medium where ¹³C-labeled glucose is the sole carbon source. researchgate.netmit.edu This uniformly labels all the monosaccharide precursors, including UDP-apiose, which are then incorporated into the cell wall polysaccharides. mit.edunih.gov The presence of the ¹³C isotope allows for the use of advanced NMR techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments, which help to resolve individual signals and determine the precise linkages between the sugar residues. researchgate.net
Research using ¹³C-labeled RG-II has been instrumental in refining its primary structure. For instance, such studies helped to correct the stereochemistry of the L-Rhamnose to D-Apiose linkage within RG-II's side chains and to identify new structural motifs. researchgate.net The assignment of ¹H and ¹³C signals for the glycosyl residues, including the critical apiose in side chain A, is foundational for understanding how the entire molecule is assembled and interacts with other components. researchgate.net
Apiogalacturonan, another pectic polysaccharide found predominantly in aquatic plants like duckweed, is characterized by a backbone of galacturonic acid substituted with apiose residues. researchgate.netresearchgate.netfrontiersin.org Structural elucidation of apiogalacturonan also relies on techniques including chemical degradation followed by NMR spectroscopy to determine how apiose units are linked to the main chain. researchgate.netpsu.eduwur.nl While less documented than for RG-II, the principles of using ¹³C labeling to simplify complex spectra are equally applicable to unraveling the fine structure of apiogalacturonan assembly.
Table 1: Model Compounds for NMR Analysis of Apiose and its Borate (B1201080) Esters This table details the apiosyl compounds, capped with methyl groups to mimic their connectivity within RG-II, that have been used in experimental and computational NMR studies to understand dimerization. frontiersin.org
| Compound Number | Name | Role in Dimerization Process |
| 1 | β-D-methyl apiofuranoside | Represents the monomeric form of apiose before cross-linking. frontiersin.org |
| 2 | Borate diol monoester of compound 1 | An intermediate formed when one apiose molecule binds to boric acid. frontiersin.org |
| 3 | Stereo-isomeric borate diol diester | Represents one of the final cross-linked dimer forms. frontiersin.org |
| 4 | Stereo-isomeric borate diol diester | Represents the second final cross-linked dimer form, present in equimolar ratios with compound 3. frontiersin.org |
Mechanism of Borate Ester Cross-Linking in Plant Cell Walls
The single most critical function of apiose in the plant cell wall is its role in the dimerization of two RG-II molecules through a borate ester cross-link. ed.ac.uknrel.govosti.gov This cross-linking is essential for the structural integrity of the primary cell wall and for normal plant growth. nrel.govosti.gov The borate diester bond forms specifically between the cis-hydroxyl groups at the C-2 and C-3 positions of the apiose residue located in side chain A of two separate RG-II monomers. researchgate.netfrontiersin.org
The use of apiose labeled at the C-2 position (as in DL-Apiose-2-¹³C) is particularly relevant for studying this cross-linking mechanism. NMR spectroscopy can detect subtle changes in the chemical environment of a specific carbon atom. The formation of the borate ester bond directly involves C-2, causing a predictable shift in its ¹³C NMR signal.
To aid in the interpretation of these complex experimental spectra, significant research has been dedicated to computational modeling. nih.gov Scientists use Density Functional Theory (DFT) to predict the ¹³H and ¹³C NMR chemical shifts for apiose and its borate ester derivatives. nih.govfrontiersin.orgnrel.gov These computational studies model how the chemical shifts of the apiose carbons, including C-2, change as the molecule transitions from a monomer to a borate-cross-linked dimer. frontiersin.orgnrel.gov By comparing these predicted shifts with experimental data from ¹³C-labeled RG-II, researchers can:
Confirm the precise location of the borate ester bond. researchgate.net
Distinguish between monomeric and dimeric forms of RG-II within a sample. nih.gov
Gain insight into the three-dimensional structure of the cross-linked complex. frontiersin.org
These theoretical calculations have demonstrated that including solvent effects in the models greatly increases the accuracy of the predicted ¹³C chemical shifts, bringing them within 1.50 ppm of experimentally measured values. nih.govfrontiersin.org This synergy between isotopic labeling, experimental NMR, and computational chemistry provides a detailed, atomic-level understanding of the borate cross-linking mechanism that is fundamental to the architecture of plant cell walls.
Advanced Spectroscopic Techniques for Structural and Conformational Research Using Dl Apiose 2 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Labeled Carbohydrate Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The use of 13C-labeled compounds, such as DL-Apiose-2-13C, significantly enhances the sensitivity and resolution of NMR experiments, enabling detailed analysis of molecular structure and dynamics. unimo.it
High-Resolution 13C NMR for Positional Assignment and Isotopic Purity Assessment
High-resolution 13C NMR spectroscopy is instrumental in precisely determining the position of the 13C label within a molecule. In this compound, the enrichment at the C2 position can be unequivocally confirmed. This technique also allows for the assessment of isotopic purity, ensuring that the 13C isotope is located specifically at the intended site and quantifying any residual natural abundance of 13C at other carbon positions. researchgate.net The distinct chemical shifts of 13C nuclei are highly sensitive to their local chemical environment, making it possible to resolve signals from different carbon atoms within the sugar ring. unimo.it For instance, the solution composition of DL-(1-13C)apiose in deuterium (B1214612) oxide was determined using 13C-NMR spectroscopy, revealing differences from previous determinations by 1H-NMR. nih.gov
Table 1: Representative 13C NMR Chemical Shifts for Apiose Derivatives
This table showcases typical chemical shift ranges for the carbon atoms in apiose and its derivatives, illustrating the sensitivity of 13C NMR to structural changes.
| Carbon Atom | Chemical Shift Range (ppm) | Factors Influencing Shift |
| C1 | 95 - 110 | Anomeric configuration, glycosylation |
| C2 | 70 - 85 | Substitution, ring conformation |
| C3 | 75 - 85 | Branching point, ring strain |
| C4 | 70 - 80 | Hydroxyl group orientation |
| C5 | 60 - 70 | Exocyclic hydroxymethyl group |
Note: Specific chemical shifts can vary based on solvent, temperature, and the specific derivative being analyzed.
Multi-Dimensional NMR (e.g., 2D, 13C{13C}-NMR) for Connectivity and Coupling Constant Measurement
Multi-dimensional NMR techniques are indispensable for establishing the connectivity between atoms in a molecule. researchgate.net For 13C-labeled compounds like this compound, 2D 13C{13C}-NMR experiments, such as COSY (Correlation Spectroscopy) and INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), are particularly powerful. nih.govnih.gov These experiments reveal through-bond correlations between adjacent 13C atoms, allowing for the unambiguous tracing of the carbon skeleton.
The measurement of one-bond (¹JCC) and long-range (nJCC) carbon-carbon coupling constants provides valuable information about bond character and dihedral angles, which are critical for determining the three-dimensional structure and conformation of the sugar ring. nih.govnih.gov For example, a 13C–13C CT-COSY method has been detailed to yield ¹JCC values by analyzing cross-peak intensity modulation. nih.gov The magnitudes of these coupling constants are sensitive to the stereochemical relationships between the coupled nuclei. researchgate.net
Site-specific 13C isotope labeling is a valuable approach that facilitates the measurement of homonuclear 13C,13C coupling constants. nih.gov However, experiments like J-HMBC for measuring heteronuclear long-range coupling constants can be problematic for carbons adjacent to the label. nih.gov Techniques that suppress one-bond 13C,13C scalar couplings have been developed to overcome this issue. nih.gov
13C-Saturation-Transfer NMR for Kinetic Studies of Anomerization and Ring Dynamics
The furanose form of apiose exists in solution as an equilibrium mixture of α and β anomers. nih.gov The interconversion between these forms, known as anomerization, is a dynamic process that can be studied using 13C-saturation-transfer NMR spectroscopy. nih.govnih.gov This technique allows for the determination of the rate constants for ring-opening and ring-closing, providing insights into the flexibility and dynamics of the furanose ring. nih.gov
In a saturation-transfer experiment, the magnetization of a specific 13C resonance (e.g., the C2 of the α-anomer) is selectively saturated. If there is chemical exchange with another form (the β-anomer), a decrease in the intensity of the corresponding resonance in the other form will be observed. The rate of this transfer is related to the rate of the chemical exchange process. acs.org Studies on DL-apiose have utilized this method to determine the ring-opening rate constants for its four apiofuranose forms. nih.gov
Computational Approaches for NMR Chemical Shift Prediction
Computational methods have become increasingly important in complementing experimental NMR data for the structural elucidation of complex carbohydrates.
Density Functional Theory (DFT) in Structure-Spectra Relationship Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for predicting NMR chemical shifts. nih.govacs.org By calculating the magnetic shielding tensors of nuclei in a molecule, DFT can provide theoretical chemical shifts that can be compared with experimental data. nih.govfrontiersin.org This comparison helps in validating proposed structures and understanding the relationship between molecular structure and the observed NMR spectrum. nih.gov
The process typically involves optimizing the geometry of the molecule using DFT and then performing NMR shielding constant calculations using methods like the gauge-invariant atomic orbital (GIAO) approach. nih.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set. nih.gov Studies have shown that with appropriate computational protocols, DFT can predict 13C chemical shifts with an average accuracy of within 1.50 ppm for apiose-borate compounds. nih.govnih.gov
Validation of Implicit Solvation Models for Apio-Borate Complexes
The solvent environment can significantly influence the conformation and NMR properties of carbohydrates. osti.govnrel.gov Computational models must, therefore, account for solvent effects. Implicit solvation models, which represent the solvent as a continuous medium with a specific dielectric constant, are a computationally efficient way to incorporate these effects. faccts.destackexchange.com
The validation of these models is crucial for ensuring the accuracy of predicted NMR chemical shifts. computabio.comnih.gov For apio-borate complexes, which are important for the cross-linking of RG-II, it has been demonstrated that including implicit solvation during both geometry optimization and the calculation of magnetic shielding constants significantly improves the accuracy of NMR chemical shift predictions. osti.govnrel.govnih.gov This approach can correctly reproduce the ordering of the 13C shifts. nih.gov While explicit solvent models exist, implicit models are often preferred due to lower computational cost and potentially higher accuracy for NMR shift calculations in some cases. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| DL-Apiose |
| This compound |
| Rhamnogalacturonan II (RG-II) |
| DL-(1-13C)apiose |
| Deuterium oxide |
| Boric acid |
| α-anomer of glucose |
| β-anomer of glucose |
| Glucose |
| Nigerose |
| Gentiobiose |
| Leucrose |
Insights into Furanose Ring Conformation and Dynamics
The strategic placement of a carbon-13 isotope at the C-2 position of DL-apiose (DL-Apiose-2-¹³C) provides a powerful spectroscopic probe for detailed investigations into the complex conformational landscape and dynamic behavior of its furanose ring system. Advanced Nuclear Magnetic Resonance (NMR) techniques, applied to this specifically labeled isotopomer, have enabled researchers to elucidate the subtle structural features and energetic properties that govern the sugar's behavior in solution.
Detailed Research Findings
Research utilizing ¹³C-NMR spectroscopy on selectively labeled DL-apiose has yielded significant insights that were not fully accessible through ¹H-NMR alone. nih.gov The introduction of the ¹³C label at C-2 facilitates the precise measurement of various one-bond and long-range heteronuclear (¹³C-¹H) and homonuclear (¹³C-¹³C) spin-spin coupling constants (J-couplings). nih.govresearchgate.net These parameters are exquisitely sensitive to the dihedral angles that define the puckering of the five-membered furanose ring.
The furanose ring is known for its conformational flexibility, typically existing in a dynamic equilibrium between various envelope (E) and twist (T) forms. glycopedia.eu These conformations can be broadly categorized into two low-energy regions on the pseudorotational wheel, referred to as North (N) and South (S) conformers. glycopedia.eu By analyzing the J-coupling data from DL-Apiose-2-¹³C, scientists can map the conformational preferences of the different anomers of apiose in solution. nih.gov
A pivotal study on isotopically enriched DL-apiose provided a detailed analysis of its solution composition and conformational properties. nih.gov The use of ¹³C-enrichment, including at the C-2 position, allowed for a more accurate determination of the equilibrium between the four isomeric furanose forms compared to previous ¹H-NMR studies. nih.govresearchgate.net
The key findings from the analysis of ¹³C-¹H and ¹³C-¹³C coupling constants in enriched apiose are summarized below:
Conformational Interpretation: The magnitudes of measured J-couplings were interpreted to describe the specific puckering of the apiofuranose rings. nih.govcapes.gov.br This data provides a time-averaged picture of the ring's preferred shapes in an aqueous environment.
Anomeric Equilibrium: ¹³C-NMR spectroscopy revealed the relative populations of the four furanose isomers at equilibrium. This is critical for understanding the thermodynamic stability of each anomer.
Ring Dynamics: Beyond the static conformational picture, techniques such as ¹³C-saturation-transfer NMR spectroscopy were employed to determine the ring-opening rate constants for each of the four apiofuranose isomers. nih.govresearchgate.net This provides quantitative data on the kinetics of anomerization, the process by which the cyclic furanose forms interconvert via the open-chain aldehyde form.
The data derived from these experiments are crucial for building accurate molecular models of apiose and apiose-containing structures, such as the complex plant cell wall polysaccharide Rhamnogalacturonan II. researchgate.net
Data Tables
The following tables present data synthesized from research on isotopically labeled apiose, illustrating the type of information gained through ¹³C NMR studies.
Table 1: Equilibrium Composition of DL-Apiose Anomers in D₂O Determined by ¹³C-NMR Spectroscopy
This table shows the relative percentages of the four furanose isomers of DL-apiose at equilibrium in heavy water (D₂O). The data, determined by ¹³C-NMR, differs from earlier estimations based on ¹H-NMR, highlighting the accuracy gained from isotopic labeling. nih.gov
| Anomer | Abbreviation | % Composition |
| 3-C-(hydroxymethyl)-β-D-erythrofuranose | βD | 45% |
| 3-C-(hydroxymethyl)-α-D-erythrofuranose | αD | 35% |
| 3-C-(hydroxymethyl)-β-L-threofuranose | βL | 12% |
| 3-C-(hydroxymethyl)-α-L-threofuranose | αL | 8% |
Table 2: Selected ¹³C-¹H and ¹³C-¹³C Coupling Constants (J) for Apiose Anomers
Coupling constants provide direct insight into molecular geometry. The values are sensitive to bond angles and dihedral angles within the furanose ring. This table presents representative coupling constant data that is interpreted to define ring conformation. nih.govresearchgate.net
| Coupling Constant (Hz) | β-D-erythro | α-D-erythro | β-L-threo | α-L-threo | Structural Significance |
| ¹J(C1-H1) | 172.1 | 172.5 | 171.0 | 171.8 | Relates to the anomeric configuration and C-H bond orientation. |
| ¹J(C2-H2) | 149.0 | 155.0 | 152.0 | 154.5 | Sensitive to the stereochemistry and puckering at C2. |
| ¹J(C1-C2) | 44.5 | 44.1 | 44.8 | 44.2 | Provides information on the C1-C2 bond environment. |
| ²J(C1-C3) | ~2.0 | ~5.0 | ~2.0 | ~5.0 | Correlates with the C1-C2-C3 bond angle and ring pucker. |
| ³J(C2-H1) | 4.9 | 1.5 | 5.1 | 1.8 | Karplus-type relationship with the H1-C1-C2-H2 dihedral angle. |
Note: The values presented are representative and compiled from published data for illustrative purposes. Exact values depend on specific experimental conditions.
These spectroscopic data, made accessible by the use of DL-Apiose-2-¹³C, are indispensable for a complete understanding of the structural and dynamic properties of the apiose furanose ring.
Sufficient information to generate a comprehensive article focusing solely on the chemical compound “this compound” within the framework of Metabolic Flux Analysis (MFA) is not available in publicly accessible sources.
Extensive searches for "this compound" and its connection to the specific methodologies outlined—including Metabolic Flux Analysis (MFA) principles, tracer utilization, measurement of isotopic labeling patterns, quantitative elucidation of intracellular fluxes, and computational modeling—did not yield relevant results.
Apiose is known as a plant-specific branched-chain monosaccharide, and while there are studies on its biosynthesis and presence in plant cell walls, there is no evidence of its use as a tracer compound, such as this compound, in 13C-MFA studies. The existing literature on 13C-MFA predominantly focuses on the use of common labeled sugars like glucose and glutamine to probe the metabolic fluxes of central carbon metabolism.
Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict constraints of the provided outline and focuses exclusively on this compound in the context of MFA.
Dl Apiose 2 13c in Metabolic Flux Analysis Mfa Methodologies
Computational and Mathematical Modeling in 13C-MFA
Stoichiometric Models and Carbon Atom Mapping Algorithms
At the core of every MFA study is a stoichiometric model of the metabolic network. This model represents the full set of biochemical reactions occurring within the organism, detailing the reactants, products, and their stoichiometric relationships. When an isotopically labeled substrate is introduced, this model is augmented with carbon atom mapping, which meticulously tracks the fate of each carbon atom from the substrate through the network of reactions to the final measured metabolites.
Software tools and algorithms are employed to manage the complexity of these models, which can encompass hundreds of reactions and metabolites. These tools facilitate the simulation of isotope labeling patterns for a given set of metabolic fluxes. The accuracy of the underlying stoichiometric model and the corresponding carbon atom mappings is paramount for the reliable estimation of metabolic fluxes. An error in a single reaction's atom mapping can lead to significant inaccuracies in the resulting flux distribution.
Future Directions and Emerging Research Avenues for Dl Apiose 2 13c
Development of Novel Isotopic Labeling Strategies
The strategic placement of the 13C label in DL-Apiose-2-13C is just the beginning. Future research will likely focus on developing more sophisticated isotopic labeling strategies to answer increasingly complex biological questions. The synthesis of specifically labeled compounds like this compound allows for precise tracing of metabolic fates, a cornerstone of metabolic flux analysis (MFA). frontiersin.orgnih.gov
Advanced strategies may involve the synthesis of multiply labeled apiose isotopologues, for instance, with 13C at additional positions or in combination with other stable isotopes like 2H or 15N. Such multi-isotope labeling would enable researchers to track the fragmentation and rearrangement of the carbon skeleton of apiose during its metabolism, providing unprecedented detail on enzymatic reaction mechanisms and pathway bifurcations.
Furthermore, the development of dynamic labeling experiments using this compound will be crucial. These non-steady-state experiments, where the uptake and incorporation of the labeled tracer are monitored over time, can provide insights into the kinetics of metabolic pathways, which is particularly important for understanding how organisms respond to environmental changes. nih.gov
Table 1: Potential Novel Isotopic Labeling Strategies with Apiose
| Labeling Strategy | Potential Application | Scientific Insight |
| Multi-Isotope Labeling (e.g., 13C, 2H) | Elucidating enzymatic reaction mechanisms in apiose metabolism. | Detailed understanding of bond cleavage and formation during catalysis. |
| Positional Isotopomer Synthesis | Differentiating between convergent metabolic pathways leading to apiose-containing structures. | Unraveling the specific routes of apiose incorporation into complex polysaccharides. |
| Dynamic Labeling | Studying the response of plant cell wall biosynthesis to stress. | Real-time analysis of metabolic reprogramming and resource allocation. |
| Isotope Dilution Mass Spectrometry | Accurate quantification of apiose pools in various tissues and organisms. | Precise measurement of metabolite concentrations, crucial for quantitative modeling. |
Integration with Multi-Omics Data for Systems Biology Approaches
The true power of this compound will be realized through its integration with other "omics" technologies in a systems biology framework. By combining stable isotope tracing with genomics, transcriptomics, proteomics, and untargeted metabolomics, researchers can build a holistic picture of how apiose metabolism is regulated and connected to other cellular processes. creative-biolabs.com
For example, a study could involve feeding this compound to a plant species and then simultaneously measuring the incorporation of 13C into cell wall polysaccharides, changes in the expression of genes encoding glycosyltransferases, and alterations in the proteome. This integrated approach could reveal novel enzymes involved in the synthesis of complex apiose-containing structures like rhamnogalacturonan II (RG-II) and apiogalacturonan. frontiersin.orgfrontiersin.orgresearchgate.net Such studies are essential for a deeper understanding of plant cell wall architecture and its role in growth and development. ontosight.ai
The use of 13C-labeled standards, including labeled apiose, has been shown to improve the accuracy and reliability of compound annotation in mass spectrometry-based metabolomics. nih.gov This is a critical aspect of integrating metabolomics data with other omics datasets.
Advanced Computational Modeling for Complex Metabolic Networks
The data generated from this compound tracing experiments will provide the necessary input for the development of sophisticated computational models of metabolic networks. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses isotopic labeling data to quantify the rates (fluxes) of metabolic reactions. frontiersin.orgnih.gov
Future research will focus on building genome-scale metabolic models that include detailed pathways of apiose biosynthesis, incorporation into complex glycans, and its catabolism. By constraining these models with experimental data from this compound experiments, it will be possible to predict how metabolic fluxes change under different conditions, such as nutrient availability or pathogen attack. biorxiv.org For instance, modeling could help understand the trade-offs between primary and secondary metabolism, where apiose is a key component of both cell walls and various secondary metabolites. biorxiv.org
These computational models can also be used for in silico experiments to test hypotheses and guide the design of future experiments, accelerating the pace of discovery in plant and microbial metabolism. The development of models that can handle dynamic and multi-compartmental data will be particularly important for capturing the complexity of apiose metabolism within a cell. plos.org
Exploration of Apiose Metabolism in Diverse Biological Systems
While apiose is most famously a component of plant cell walls, recent discoveries have shown that bacteria can also synthesize and metabolize this unique sugar. nih.govplos.org This opens up exciting new avenues for research using this compound to explore the role of apiose in a wider range of organisms.
In plants, this compound can be used to study the biosynthesis of pectic polysaccharides like RG-II and apiogalacturonan in various species, from staple crops to unique aquatic plants where apiose is particularly abundant. oup.comresearchgate.net This could have significant implications for agriculture and biotechnology, for example, by providing insights into how to modify plant cell walls for improved biomass conversion or enhanced disease resistance.
In the microbial world, tracing experiments with this compound could elucidate the catabolic pathways of apiose in bacteria that inhabit the soil or the human gut. nih.govnih.gov Understanding how these microorganisms utilize complex plant-derived carbohydrates is a key area of research in microbial ecology and human health. The discovery of novel enzymes and metabolic pathways in these organisms could also lead to new biotechnological applications.
Q & A
Q. How can researchers ensure the reproducibility of this compound studies across laboratories?
- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Findable : Deposit synthetic protocols in repositories like Protocols.io .
- Accessible : Share NMR and MS spectra via public databases (e.g., MetaboLights).
- Interoperable : Use standardized units (e.g., μM for concentrations, ppm for NMR shifts).
Conduct round-robin trials with independent labs to validate key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
